molecular formula C13H15BrN2O2 B13668036 tert-Butyl 2-(6-bromo-1H-indazol-3-yl)acetate

tert-Butyl 2-(6-bromo-1H-indazol-3-yl)acetate

Cat. No.: B13668036
M. Wt: 311.17 g/mol
InChI Key: VYHSJNASHLPIOF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The bromination of the indazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final step involves the esterification of the resulting bromo-indazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for tert-Butyl 2-(6-bromo-1H-indazol-3-yl)acetate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-bromo-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indazole derivatives, while oxidation and reduction reactions can produce N-oxides or dehalogenated products, respectively .

Scientific Research Applications

tert-Butyl 2-(6-bromo-1H-indazol-3-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with anticancer, anti-inflammatory, and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-bromo-1H-indazol-3-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indazole core can interact with various biological pathways, potentially leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate
  • tert-Butyl 2-(6-chloro-1H-indazol-3-yl)acetate
  • tert-Butyl 2-(6-fluoro-1H-indazol-3-yl)acetate

Uniqueness

tert-Butyl 2-(6-bromo-1H-indazol-3-yl)acetate is unique due to the presence of the bromine atom, which can be selectively substituted to introduce various functional groups. This allows for the synthesis of a wide range of derivatives with potentially diverse biological activities .

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

tert-butyl 2-(6-bromo-2H-indazol-3-yl)acetate

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)7-11-9-5-4-8(14)6-10(9)15-16-11/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

VYHSJNASHLPIOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=C2C=CC(=CC2=NN1)Br

Origin of Product

United States

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